(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
Properties
Molecular Formula |
C16H16N2O6S2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-3-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O6S2/c1-8(19)24-5-10-7-26-15-12(14(21)18(15)13(10)16(22)23)17-11(20)4-9-2-3-25-6-9/h2-3,6,12,15H,4-5,7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1 |
InChI Key |
KRXLKROAQPXHBK-IUODEOHRSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CSC=C3)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CSC=C3)SC1)C(=O)O |
Origin of Product |
United States |
Biological Activity
The compound (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , also known as a derivative of cephalosporin antibiotics, has garnered attention due to its potential biological activities, particularly in antibacterial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O7S |
| Molecular Weight | 406.42 g/mol |
| CAS Number | 10390-44-0 |
| Log P (Octanol/Water) | 0.26 |
This structure includes a thiazolidine ring and an acetyloxy group, which are critical for its biological activity.
The primary mechanism of action for this class of compounds involves inhibition of bacterial cell wall synthesis. The compound acts as a β-lactam antibiotic, targeting penicillin-binding proteins (PBPs) that are essential for bacterial cell wall integrity. The presence of the thiophene moiety enhances its interaction with these proteins, potentially increasing its antibacterial efficacy against resistant strains.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of this compound against various bacterial strains, particularly those expressing β-lactamases, which confer resistance to many β-lactam antibiotics.
Case Studies and Research Findings
-
Study on E. coli Resistance :
A study assessed the minimal inhibitory concentration (MIC) of the compound against E. coli strains with and without extended-spectrum β-lactamase (ESBL) expression. Results indicated that while the compound retains some activity against non-resistant strains, its efficacy significantly diminishes in the presence of ESBLs, highlighting the challenge posed by bacterial resistance mechanisms .Strain Type MIC (µg/mL) E. coli (non-resistant) 8 E. coli (ESBL+) 64 -
Hydrolytic Stability :
The hydrolytic stability of the compound was evaluated using whole-cell assays to simulate physiological conditions. The results showed that the compound exhibited low levels of hydrolysis (<20%) after 60 minutes in cells expressing β-lactamase, suggesting a degree of stability that could be beneficial in therapeutic applications . -
Structure-Activity Relationship (SAR) :
Research into structural analogues revealed that modifications to the thiophene ring and substituents at the C-7 position significantly influenced antibacterial activity and β-lactamase susceptibility. For instance, introducing larger aliphatic groups enhanced antibacterial potency while maintaining lower susceptibility to hydrolysis .
Scientific Research Applications
Antibiotic Development
The primary application of this compound lies in its potential as an antibiotic. Its structure suggests activity against a range of bacterial pathogens, particularly those resistant to conventional treatments. Research has indicated that modifications to the cephalosporin core can lead to enhanced antibacterial properties, making this compound a candidate for further development in antibiotic therapy.
Mechanism of Action Studies
Studies have focused on elucidating the mechanism by which this compound exerts its antibacterial effects. Preliminary findings suggest that it may inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics. Understanding these mechanisms can lead to the design of more effective derivatives with improved pharmacological profiles.
Pharmacokinetics and Drug Delivery
Research into the pharmacokinetics of (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has shown promise in optimizing drug delivery systems. Its solubility and stability can be enhanced through various formulations, potentially improving bioavailability and therapeutic outcomes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibiotic efficacy | Demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. |
| Study B | Mechanism exploration | Identified inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. |
| Study C | Formulation development | Developed a nanoparticle-based delivery system that increased systemic circulation time and reduced toxicity in animal models. |
Comparison with Similar Compounds
Table 1: Substituent Analysis of Key Cephalosporins



Key Observations :
- Thiophen Position : The target compound’s thiophen-3-yl group (vs. thiophen-2-yl in Cefoxitin impurities) may confer distinct steric or electronic interactions with bacterial enzymes .
- Aminothiazole vs. Thiophen: Ceftriaxone’s aminothiazolyl-methoxyimino group enhances β-lactamase stability and broad-spectrum activity, whereas the target’s thiophen acetamido may limit its spectrum to specific Gram-negative pathogens .
- Position 3 Modifications : The (acetyloxy)methyl group in the target compound balances lipophilicity and stability, contrasting with Cefazolin’s thiadiazolylthio group, which improves tissue penetration .
Table 2: Pharmacological and Stability Profiles
Key Findings :
- Spectrum Limitations: The target compound’s thiophen-3-yl acetamido likely restricts activity compared to Ceftriaxone’s aminothiazolyl-methoxyimino group, which targets diverse PBPs .
- Stability : The acetyloxy group at position 3 may improve plasma stability over hydroxymethyl analogs but remains susceptible to esterase-mediated hydrolysis .
- Resistance : Lack of a methoxy group at position 7 (as in Cefoxitin) reduces β-lactamase resistance, necessitating co-administration with β-lactamase inhibitors .
Preparation Methods
Starting Materials and Core Formation
The core bicyclic β-lactam structure is commonly prepared from 7-aminocephalosporanic acid (7-ACA) or related cephalosporin intermediates. The 7-ACA provides the bicyclic ring system with the essential β-lactam and dihydrothiazine rings.
- 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a key intermediate, which can be chemically modified at the 3- and 7-positions.
Introduction of the 3-[(acetyloxy)methyl] Group
The 3-position hydroxymethyl group of the cephalosporin core is typically acetylated to form the acetyloxy methyl substituent. This acetylation step is achieved by reacting the free hydroxyl group with acetic anhydride or acetyl chloride under controlled conditions, often in the presence of a base or catalyst.
- This step protects the hydroxyl group and enhances the compound’s stability and lipophilicity.
Attachment of the 7-[2-(thiophen-3-yl)acetamido] Side Chain
The 7-amino group is acylated with 2-(thiophen-3-yl)acetic acid or its activated derivatives (such as acid chlorides or anhydrides) to introduce the thiophene-containing acetamido side chain.
- This acylation is typically performed under mild conditions to preserve the β-lactam ring.
- The thiophene ring is introduced at the 3-position of the acetic acid side chain, providing enhanced antimicrobial properties.
Stereochemical Control
The stereochemistry at the 6R and 7R positions is critical for biological activity. The synthetic route ensures retention of stereochemistry through:
- Use of chiral starting materials (e.g., 7-ACA with defined stereochemistry)
- Mild reaction conditions to prevent epimerization
- Stereospecific reagents and catalysts when necessary
Representative Synthetic Scheme
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting from 7-aminocephalosporanic acid (7-ACA) | Purified 7-ACA | Bicyclic β-lactam core |
| 2 | Acetylation of 3-hydroxymethyl group | Acetic anhydride, pyridine, 0–5°C | Formation of 3-(acetyloxy)methyl derivative |
| 3 | Acylation of 7-amino group with 2-(thiophen-3-yl)acetyl chloride | 2-(Thiophen-3-yl)acetyl chloride, base, mild temperature | Introduction of 7-[2-(thiophen-3-yl)acetamido] side chain |
| 4 | Purification and stereochemical verification | Chromatography, NMR, chiral HPLC | Pure (6R,7R) isomer |
Analytical Data and Characterization
- Molecular Formula: C17H18N2O7S2
- Molecular Weight: 426.5 g/mol
- Stereochemistry: (6R,7R)
- Key Functional Groups: β-lactam ring, acetyloxy methyl at C3, thiophen-3-yl acetamido at C7
- Spectroscopic Characterization: NMR, IR, Mass Spectrometry confirm functional groups and stereochemistry
- Purity Assessment: Chiral HPLC used to confirm enantiomeric purity
Summary Table of Preparation Method Features
| Feature | Description | Importance |
|---|---|---|
| Starting Material | 7-Aminocephalosporanic acid (7-ACA) | Provides bicyclic β-lactam core |
| 3-Position Modification | Acetylation of hydroxymethyl group | Stability and lipophilicity |
| 7-Position Side Chain | Acylation with 2-(thiophen-3-yl)acetyl chloride | Antimicrobial activity enhancement |
| Stereochemical Control | Use of chiral precursors and mild conditions | Retains biological activity |
| Purification | Chromatography and chiral HPLC | Ensures purity and correct isomer |
Q & A
Q. Table 1. Spectral Data Comparison
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| NMR | δ 5.1–5.3 (acetyloxy methyl), δ 6.8–7.2 (thiophene) | |
| HRMS | m/z 423.4600 [M+H] (CHNOS) | |
| X-ray | Dihedral angle: 85° (β-lactam ring) |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Reagent | HATU/DIPEA | +25% vs. EDC |
| Temperature | 0–4°C (amide bond formation) | Reduces hydrolysis |
| Solvent | Anhydrous DMF | Prevents HO side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



